![molecular formula C12H9F3N2 B14141010 3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine CAS No. 163563-03-9](/img/structure/B14141010.png)
3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives can be used in substitution reactions with bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar structure but with a chlorine atom instead of an amine group.
3-(Trifluoromethyl)pyridin-2-ol: This compound features a hydroxyl group instead of an amine group.
Uniqueness
3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various applications .
Propriétés
Numéro CAS |
163563-03-9 |
|---|---|
Formule moléculaire |
C12H9F3N2 |
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-17-11(10)16/h1-7H,(H2,16,17) |
Clé InChI |
DIBZSOPQHNUCJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


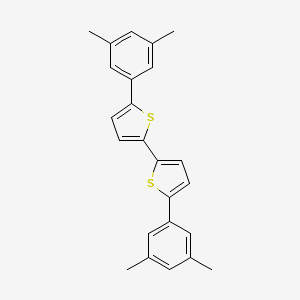
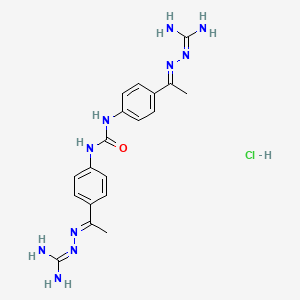
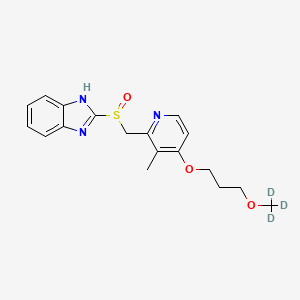
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
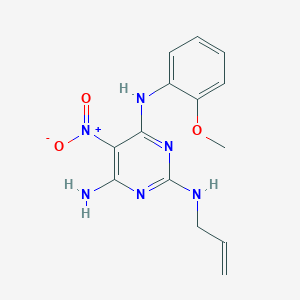
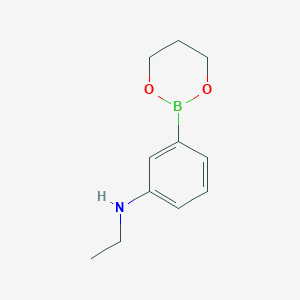
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)

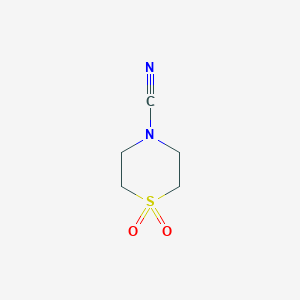
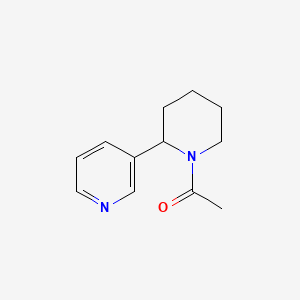
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
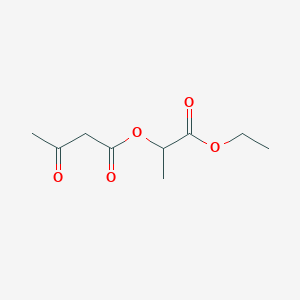
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
